3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
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Description
3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 3,4,5-trimethoxy-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide primarily targets several proteins and enzymes in the body. The Trimethoxyphenyl (TMP) group, which is a part of the compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The mode of action of this compound involves its interaction with these targets. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction leads to the inhibition of these proteins and enzymes, thereby affecting the normal functioning of the cells.
Biochemical Pathways
The action of this compound affects several biochemical pathways. For instance, the inhibition of tubulin affects the microtubule dynamics, which is crucial for cell division and can lead to cell cycle arrest . Similarly, the inhibition of Hsp90 can affect protein folding and stability, leading to the degradation of client proteins . The compound’s action on these targets can disrupt the normal biochemical pathways and lead to various downstream effects.
Result of Action
The result of the action of this compound at the molecular and cellular level is the disruption of normal cellular processes. The inhibition of key proteins and enzymes can lead to cell cycle arrest, protein degradation, and other effects that can ultimately lead to cell death . This makes the compound potentially useful in the treatment of diseases such as cancer.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-24-16-10-14(11-17(25-2)19(16)26-3)20(23)22-12-13-6-7-21-15(9-13)18-5-4-8-27-18/h4-11H,12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJOHPANAYQQKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.